7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 263.33 ([M]⁺), consistent with the molecular formula C₁₅H₂₁NO₃.
- Fragmentation patterns:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations predict the following electronic properties:
- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity. The HOMO is localized on the dimethylamino-phenyl moiety, while the LUMO resides on the ketone and carboxylic acid groups.
- Partial charges :
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.7 |
| Dipole Moment (Debye) | 5.8 |
These results align with spectroscopic data, confirming the electron-withdrawing nature of the ketone and carboxylic acid groups and the electron-donating effect of the dimethylamino substituent.
Properties
IUPAC Name |
7-[4-(dimethylamino)phenyl]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-10-8-12(9-11-13)14(17)6-4-3-5-7-15(18)19/h8-11H,3-7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBNRCKMBGPYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Dimethylamino Phenyl Intermediate with Heptanoic Acid Derivatives
The principal synthetic route involves the formation of a carbon–carbon bond between the aromatic ring bearing the dimethylamino group and a heptanoic acid derivative that contains the ketone functionality at the 7-position.
Step 1: Preparation of the Dimethylamino Phenyl Intermediate
The aromatic amine derivative, typically 4-(N,N-dimethylamino)benzaldehyde or a related precursor, is synthesized or commercially obtained. The dimethylamino group can be introduced via nucleophilic substitution or reductive amination on a nitro-substituted precursor.Step 2: Formation of the Ketone-Containing Heptanoic Acid Derivative
The heptanoic acid backbone is functionalized to introduce a ketone at the 7-position. This can be achieved by oxidation of the corresponding alcohol or by selective acylation reactions.Step 3: Coupling Reaction
The aromatic intermediate is coupled to the heptanoic acid derivative through Friedel-Crafts acylation or via organometallic coupling methods. The reaction conditions are optimized to avoid side reactions and ensure regioselectivity.Step 4: Purification and Isolation
The crude product is purified by recrystallization or chromatographic techniques to isolate the pure this compound.
Esterification and Subsequent Hydrolysis (Alternative Route)
An alternative approach involves:
- Synthesizing Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate via esterification of the acid with ethanol under acidic catalysis (e.g., sulfuric acid), followed by
- Hydrolysis of the ester to yield the free acid.
This method allows better control over reaction conditions and purification steps.
Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic amine synthesis | Nucleophilic substitution or reductive amination | Starting from nitrobenzene derivatives |
| 2 | Ketone introduction | Oxidation (e.g., PCC, chromium trioxide) | Oxidation of alcohol precursors |
| 3 | Coupling | Friedel-Crafts acylation or organometallic coupling | Use of Lewis acids or Pd-catalysts |
| 4 | Esterification (optional) | Ethanol, sulfuric acid, reflux | For ester intermediate preparation |
| 5 | Hydrolysis (optional) | Aqueous base or acid | Converts ester to free acid |
Industrial Production Considerations
Continuous Flow Reactors:
Industrial synthesis often employs continuous flow reactors to optimize temperature, pressure, and reactant molar ratios, improving yield and purity while reducing reaction time.Catalyst Selection:
Use of recyclable catalysts and green solvents is emphasized to enhance sustainability.Process Optimization:
Reaction parameters such as reflux time, catalyst loading, and solvent choice are carefully controlled.
Analytical Characterization for Confirmation
To confirm the successful synthesis and purity of the compound, the following analytical techniques are employed:
| Property | Analytical Technique | Expected Outcome/Characteristic |
|---|---|---|
| Purity | HPLC (C18 column, MeOH:H2O) | >98% peak area |
| Molecular Structure | NMR (1H and 13C) | Aromatic protons δ ~6.5–8.0 ppm; ketone carbonyl δ ~200 ppm; acid carbonyl δ ~170 ppm |
| Functional Groups | FT-IR | Ketone C=O stretch ~1700 cm⁻¹; acid C=O stretch ~1700 cm⁻¹; N(CH3)2 bands |
| Molecular Weight & Formula | High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak matching C15H21NO3 (263.33 g/mol) |
Research Findings and Notes
The dimethylamino group on the phenyl ring is reactive and can participate in nucleophilic substitution, which must be considered during synthesis to avoid side reactions.
Oxidation and reduction steps require careful control to prevent over-oxidation or incomplete conversion.
Solubility issues may arise; solvents like DMSO, THF, or ethyl acetate are tested to optimize reaction and purification steps.
Stability studies recommend storage under inert atmosphere at low temperatures to minimize degradation.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Coupling of Dimethylamino Phenyl Intermediate with Heptanoic Acid Derivative | Friedel-Crafts acylation or organometallic coupling | Direct synthesis of target acid; fewer steps | Requires careful control of reaction conditions |
| Esterification Followed by Hydrolysis | Acid + ethanol (esterification), then hydrolysis | Easier purification via ester intermediate | Additional step; potential hydrolysis side reactions |
| Oxidation of Alcohol Precursor | Alcohol intermediate oxidized to ketone acid | High selectivity with PCC or chromium reagents | Use of toxic oxidants; requires careful handling |
Chemical Reactions Analysis
Types of Reactions
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid has been investigated for its potential as a pharmaceutical agent, particularly due to its ability to act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can affect gene expression and cellular processes.
Case Study : A study published in DrugBank highlights its role as an experimental small molecule with potential applications in treating various cancers by modulating epigenetic pathways .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Formation of amides through reaction with amines.
Data Table : Common Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Alcohol + Acid Catalyst | Esters |
| Amidation | Amine + Acid Chloride | Amides |
Biological Studies
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for studies related to inflammatory diseases. Its interaction with biological systems can lead to insights into therapeutic mechanisms.
Case Study : In vitro studies have shown that derivatives of this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis and other autoimmune diseases.
Agricultural Applications
There is emerging research on the use of this compound as a plant growth regulator. Its ability to modulate growth responses could be beneficial in agricultural settings.
Data Table : Potential Agricultural Uses
| Application | Effect |
|---|---|
| Growth Regulation | Enhances plant growth under stress conditions |
| Herbicide Safener | Reduces phytotoxicity of herbicides |
Mechanism of Action
The mechanism of action of 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Substituent Effects
- Polarity: The dimethylamino group in the target compound enhances water solubility compared to non-polar substituents like t-butyl () or iodophenyl (). This polarity facilitates interactions with biological targets such as HDACs, which require hydrogen bonding or electrostatic interactions .
- Lipophilicity: The benzyloxy group in 4a () increases logP, favoring membrane permeability but reducing aqueous solubility.
Physicochemical Properties
- Solubility: The dimethylamino group’s electron-donating nature improves solubility in polar solvents (e.g., DMSO, methanol), whereas iodophenyl and t-butyl analogs precipitate in aqueous buffers .
- Stability : The ethyl ester derivative () is stable under refrigeration, suggesting the free acid may require similar storage conditions to prevent degradation.
Biological Activity
7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a heptanoic acid backbone and a dimethylamino-substituted phenyl group, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C₁₅H₂₁N₁O₃
- Molecular Weight : Approximately 263.34 g/mol
- Structural Features :
- Heptanoic acid backbone
- Dimethylamino group enhancing lipophilicity and membrane permeability
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The dimethylamino group is known to enhance binding affinity, influencing several biochemical pathways:
- Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic processes.
- Receptor Binding : It can interact with specific receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Cinnamic Acid Derivatives | 1 - 64 | M. tuberculosis |
Anticancer Activity
The compound's potential in cancer treatment is under investigation, with studies suggesting that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various cinnamic acid derivatives, noting that compounds structurally related to this compound showed significant activity against Mycobacterium tuberculosis strains . The minimum inhibitory concentration (MIC) values ranged widely, indicating varying efficacy based on structural modifications.
- Cell Proliferation Inhibition : In vitro studies have suggested that the compound can inhibit the proliferation of certain cancer cell lines. This effect is hypothesized to be mediated through its interaction with specific signaling pathways involved in cell cycle regulation.
Research Findings
Research into the biological activities of this compound is ongoing. Key findings include:
- Enhanced Bioavailability : The presence of the dimethylamino group improves the compound's ability to cross cellular membranes, potentially increasing its therapeutic efficacy .
- Potential as a Therapeutic Agent : Ongoing studies are exploring its use as a therapeutic agent for various diseases, including infections and cancer .
Q & A
Q. What are the recommended synthetic routes for 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid?
A common approach involves synthesizing the ethyl ester derivative (e.g., Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate) via Friedel-Crafts acylation or ketone formation, followed by hydrolysis under basic conditions to yield the carboxylic acid . Key steps include:
- Ester Synthesis : Reaction of 4-(N,N-dimethylamino)benzoyl chloride with ethyl 6-oxohexanoate in the presence of a Lewis acid catalyst.
- Hydrolysis : Use of aqueous NaOH or LiOH to cleave the ester group, followed by acidification to isolate the final product.
Characterization via -NMR and LC-MS is critical to confirm structural integrity and purity .
Q. How should researchers ensure the purity and stability of this compound during storage?
- Purity Assessment : Employ reversed-phase HPLC (≥95% purity threshold) with UV detection at 254 nm, coupled with -NMR to verify absence of ester or ketone intermediates .
- Stability : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the dimethylamino group may degrade under humid conditions .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : - and -NMR for functional group analysis, particularly the dimethylamino (-N(CH)) and ketone (C=O) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical: 291.39 g/mol for the ester; 263.36 g/mol for the acid) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor potential of this compound?
- In Vitro Screening : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with structurally similar compounds like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, which shows antitumor activity via apoptosis induction .
- Mechanistic Studies : Perform flow cytometry to analyze cell cycle arrest and Western blotting to measure caspase-3/7 activation. Dose-response curves (0.1–100 µM) and IC calculations are critical .
Q. What strategies resolve contradictions in reported biological activities of related aryl-heptanoic acid derivatives?
- Comparative SAR Studies : Synthesize analogs with substitutions on the phenyl ring (e.g., -OCH, -NO) and evaluate their bioactivity. For example, replacing dimethylamino with methoxy groups may alter solubility and target affinity .
- Meta-Analysis : Systematically review literature to identify variables such as assay conditions (e.g., serum concentration, incubation time) that influence activity discrepancies. Use statistical tools like ANOVA to isolate confounding factors .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADME Prediction : Use tools like SwissADME to calculate logP (target <3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration).
- Docking Studies : Model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina. Validate predictions with mutagenesis assays .
Q. What experimental controls are critical when studying this compound’s reactivity in multicomponent reactions?
- Negative Controls : Include reactions without catalysts (e.g., no Pd/C for hydrogenation) to confirm product formation is not spontaneous.
- Isotopic Labeling : Use -labeled ketone precursors to track reaction pathways via NMR .
Methodological Considerations
- Contradiction Mitigation : Replicate published protocols exactly, including solvent purity (e.g., anhydrous DMF) and reaction temperatures, to identify reproducibility issues .
- Safety Protocols : Follow GHS guidelines for handling acute toxicity risks (e.g., skin corrosion, inhalation hazards). Use fume hoods and PPE during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
